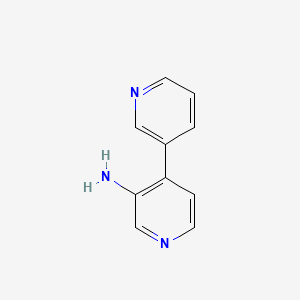

4-(Pyridin-3-yl)pyridin-3-amine

Description

Structural Significance within Pyridine (B92270) and Aminopyridine Chemistry

The foundational elements of 4-(Pyridin-3-yl)pyridin-3-amine (B6588739) are the pyridine and aminopyridine moieties. Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental building block in organic synthesis. The nitrogen atom imparts unique properties to the ring, influencing its reactivity and ability to coordinate with metal ions.

Aminopyridines are derivatives of pyridine where an amino group is attached to the pyridine ring. They exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine. researchgate.net The position of the amino group significantly affects the electronic properties and basicity of the molecule. researchgate.net These compounds are not merely synthetic curiosities; they are integral to the development of various pharmaceuticals and functional materials. rsc.org For instance, aminopyridine derivatives have been investigated for their potential in treating neurological disorders. rsc.org

The specific arrangement in this compound, with a pyridin-3-yl group at the 4-position of a pyridin-3-amine, creates a distinct electronic and steric environment that could lead to novel chemical properties and applications.

Relevance of Bipyridine-Amine Scaffolds in Contemporary Chemical Science

Bipyridine scaffolds, composed of two interconnected pyridine rings, are renowned for their ability to act as chelating ligands in coordination chemistry. nih.govmdpi.com The introduction of an amine group to this scaffold, creating a bipyridine-amine system, further enhances its functionality. These scaffolds are crucial in the development of:

Catalysts: Bipyridine ligands are integral to a wide range of transition metal catalysts used in organic synthesis. mdpi.comacs.org The amine group can modulate the electronic and steric properties of the catalyst, influencing its activity and selectivity.

Functional Materials: The unique photophysical and electronic properties of bipyridine-containing molecules make them suitable for applications in light-emitting diodes (LEDs), sensors, and solar cells. rsc.org The amine group can serve as a point of attachment for further functionalization or influence the material's properties through hydrogen bonding.

Supramolecular Chemistry: Bipyridine units are frequently employed in the construction of complex, self-assembled supramolecular architectures. nih.govmdpi.com The directional nature of the pyridine nitrogen and the potential for hydrogen bonding from the amine group can guide the formation of these intricate structures.

The development of novel bipyridine-amine scaffolds remains an active area of research, with scientists continuously exploring new substitution patterns and functionalities to tailor their properties for specific applications.

Overview of Research Trajectories and Current State of Knowledge on Analogous Compounds

While direct research on this compound is limited, a significant body of work exists on analogous compounds, providing insights into its potential properties and reactivity.

Research on aminopyridine derivatives has been extensive, with studies focusing on their synthesis, coordination chemistry, and biological activities. researchgate.net For example, derivatives of 3-aminopyridine have been synthesized and investigated for their potential as antibacterial agents. researchgate.net Furthermore, the synthesis of various aminopyridine derivatives has been explored for applications in medicinal chemistry, with some compounds showing promise as inhibitors of specific enzymes. rsc.orgnih.govnih.gov

The synthesis of bipyridine derivatives is also a well-established field, with numerous methods developed for their preparation, including cross-coupling reactions like Suzuki and Stille couplings. mdpi.com These methods allow for the creation of a diverse range of bipyridine structures with different substitution patterns.

More complex systems incorporating pyridine and amine functionalities have also been investigated. For instance, research into pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has demonstrated their potential as anticancer and antibacterial agents. frontiersin.org This highlights the therapeutic potential of molecules containing the pyridin-3-yl-amino motif.

The table below summarizes some key research findings on compounds analogous to this compound.

| Compound Class | Research Focus | Key Findings |

| Aminopyridines | Synthesis, Biological Activity | Isomers exhibit diverse pharmacological activities. rsc.orgresearchgate.net |

| Bipyridines | Synthesis, Catalysis, Materials Science | Act as versatile ligands for catalysts and functional materials. nih.govmdpi.comrsc.org |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | Anticancer and Antibacterial Activity | Showed potent activity against lung cancer cell lines and various bacteria. frontiersin.org |

| N-(1H-Pyrazol-3-yl)pyridin-2-amine | Enzyme Inhibition | Identified as potent and selective inhibitors of DLK for potential neurodegenerative disease treatment. nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial Activity | Derivatives exhibited strong activity against Gram-positive bacteria. nih.gov |

| N-Pyridin-3-yl-benzenesulfonamide | Antimicrobial Activity | Demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

This body of research on related structures provides a strong foundation for predicting the chemical behavior and potential applications of this compound. Future investigations into this specific compound could uncover novel properties and contribute to the advancement of medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

4-pyridin-3-ylpyridin-3-amine |

InChI |

InChI=1S/C10H9N3/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H,11H2 |

InChI Key |

YMXWLIXQRVSQBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridin 3 Yl Pyridin 3 Amine and Its Structural Analogs

Direct Synthesis Approaches for 4-(Pyridin-3-yl)pyridin-3-amine (B6588739) Core

The direct synthesis of the this compound core predominantly relies on powerful transition-metal-catalyzed cross-coupling reactions that construct the key carbon-carbon bond between the two pyridine (B92270) rings.

Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Formation

Palladium catalysis is a cornerstone in the synthesis of bipyridine systems, offering reliable and versatile methods for C-C bond formation. nih.gov The two most prominent strategies, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are central to assembling the target molecule's scaffold.

The Suzuki-Miyaura coupling is a highly effective method for creating carbon-carbon bonds between aryl or heteroaryl groups. libretexts.org In the context of synthesizing this compound, this reaction typically involves the coupling of a pyridine-containing organoboron compound with a halogenated pyridine. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org

A general approach involves reacting a pyridylboronic acid with a halo-aminopyridine. For instance, the synthesis could be achieved by coupling 3-aminopyridine-4-boronic acid with a 3-halopyridine or, more commonly, by coupling a 4-halopyridin-3-amine with a pyridin-3-ylboronic acid. Research has demonstrated that halogenated heteroaromatics bearing a primary amine group can successfully undergo Suzuki coupling with pyridylboronic acids without the need for protecting the amine group, streamlining the synthetic process. acs.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.org Recent advancements have even explored amine-catalyzed, transition-metal-free Suzuki-Miyaura-type coupling reactions, which could offer more sustainable synthetic routes. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., 4-Bromo-2,2'-bipyridine) | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-2,2'-bipyridine | nih.gov |

| Halogenated Heteroaromatic with Amine Group | Pyridylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Amino-substituted Bipyridine | acs.org |

| Aryl Halide | Arylboronic Acid | Amine Organocatalyst (e.g., 4-methylpyridin-3-amine) | Not Applicable | Biaryl Skeleton | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental when the synthetic strategy involves introducing the amine group onto a pre-formed bipyridine scaffold. For example, a 4-(pyridin-3-yl)-3-halopyridine could be reacted with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the final product. acsgcipr.org

The reaction mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligands is critical, with bulky, electron-rich ligands often providing the best results for coupling with heteroaryl halides. wikipedia.orgacsgcipr.org The reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool in complex molecule synthesis. numberanalytics.com

Table 2: Key Components in Buchwald-Hartwig Amination of Pyridine Systems

| Component | Function/Role | Common Examples | Reference |

|---|---|---|---|

| Aryl/Heteroaryl Halide | Electrophilic coupling partner | Bromopyridines, Chloropyridines | acsgcipr.orgnih.gov |

| Amine | Nucleophilic coupling partner | Primary amines, Secondary amines, Ammonia equivalents | acsgcipr.org |

| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ | acsgcipr.orglibretexts.org |

| Ligand | Stabilizes and activates the catalyst | BINAP, DPPF, P(o-tolyl)₃ | wikipedia.org |

| Base | Deprotonates the amine-catalyst complex | NaOtBu, K₂CO₃, LiHMDS | libretexts.org |

Heterocyclic Ring-Forming Reactions Involving Pyridine and Amine Precursors

Constructing the pyridine rings from acyclic precursors is a fundamental strategy in heterocyclic chemistry. britannica.com While less common for preparing highly substituted bipyridines like this compound compared to cross-coupling, these methods offer an alternative synthetic route.

One classic method is the Hantzsch pyridine synthesis, which involves a condensation reaction of two β-ketoesters, an aldehyde, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.com To synthesize the target molecule, a more complex, multi-component strategy would be required, potentially involving a precursor that already contains a pyridine ring. Another approach involves the cyclization of diketones with an appropriate nitrogen source. britannica.com For instance, a 1,5-dicarbonyl compound can be condensed with ammonia to form a pyridine ring. The challenge in applying these methods to the target compound lies in the synthesis of the highly functionalized acyclic precursors needed to generate the specific substitution pattern.

Functionalization of Pyridine Rings for 4-(Pyridin-3-yl) Substitution

Recent advances in C-H functionalization offer powerful methods for directly coupling a pyridine ring with another aryl or heteroaryl group, avoiding the need for pre-functionalized starting materials like halo-pyridines or pyridylboronic acids. rsc.org These methods focus on the selective activation of a C-H bond at the 4-position of the pyridine ring.

Strategies include:

Minisci-type reactions: These radical-based reactions can functionalize electron-deficient heterocycles. By using a blocking group on the pyridine nitrogen, regioselective alkylation or arylation at the C-4 position can be achieved. nih.gov

Transition-metal-catalyzed C-H activation: Palladium, rhodium, and other metals can catalyze the direct coupling of a pyridine C-H bond with an organometallic reagent or another C-H bond.

Phosphonium (B103445) salt formation: Pyridines can be selectively transformed at the 4-position into phosphonium salts, which can then be converted into other functional groups, including coupling partners for C-C bond formation. acs.org

Urea-activated nucleophilic addition: An enzyme-mimicking urea (B33335) reagent can activate pyridines for highly regioselective C-4 functionalization with a broad range of both ionic and radical nucleophiles. rsc.orgrsc.org

For the synthesis of this compound, one could envision a C-H functionalization reaction that directly couples a 3-aminopyridine (B143674) derivative at its 4-position with a 3-pyridyl coupling partner.

Derivatization Strategies from Related Pyridin-3-amine Scaffolds

An alternative to building the bipyridine core from two separate pyridine units is to start with a substituted 3-aminopyridine and introduce the second pyridine ring, or to modify a related bipyridine. 3-Aminopyridine itself is readily prepared via a Hofmann rearrangement of nicotinamide. wikipedia.orgorgsyn.orggoogle.com

A key strategy involves the functionalization of a 3-aminopyridine derivative. For example, a process has been described for the nitration of N,N'-di-(3-pyridyl)-urea. google.com In this method, the urea group protects the amino function and directs nitration to the 2-position. The resulting nitro group can then be manipulated or the bipyridine linkage can be formed, followed by reduction of the nitro group to an amine. This highlights a powerful approach where the amine functionality is installed from a nitro group precursor late in the synthetic sequence. Similarly, derivatization can be performed on more complex scaffolds, such as the synthesis of various amide derivatives from a 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine precursor, demonstrating the feasibility of modifying complex molecules containing the pyridin-3-yl-amine motif. frontiersin.org

Modifications at the Amine Functionality of Pyridin-3-amine Systems

The amine group on the pyridin-3-amine scaffold serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. These modifications are crucial for developing new compounds with specific electronic and steric properties.

One key modification is N-alkylation. For instance, the reductive dimethylation of amines using pyridine-borane as a reductant has been shown to be a highly efficient method for producing modified peptides and proteins with excellent purity. nih.gov This approach avoids the formation of side products often seen with other reducing agents like sodium cyanoborohydride. nih.gov Another strategy involves using 3-amino-1-methyl-1H-pyridin-2-one as an inbuilt directing group to facilitate copper-catalyzed ortho-amination of β-C(sp²)-H bonds, demonstrating broad applicability with various amine coupling partners. researchgate.net

Furthermore, the amino group can be incorporated into more complex heterocyclic structures. For example, triazine-based benzoxazine (B1645224) monomers can be synthesized from aminopyridine precursors through a series of reactions including Schiff base formation, reduction, and Mannich condensation. acs.org These modifications highlight the versatility of the amine functionality in creating complex molecular architectures. acs.org

Table 1: Examples of Amine Modifications in Pyridine Systems

| Starting Material | Reagents | Product Type | Research Focus |

|---|---|---|---|

| Peptides/Proteins with amine groups | Pyridine-borane, Formaldehyde | Reductive dimethylation of amines | Complete and pure modification of amines. nih.gov |

| Arenes/Heteroarenes with 3-amino-1-methyl-1H-pyridin-2-one directing group | Copper(II) catalyst, Various amines | Ortho-aminated products | Step- and atom-economical C-N bond formation. researchgate.net |

| Aminopyridine precursors | Salicylaldehyde, NaBH4, (CH2O)n | Triazine-based benzoxazine monomers | Synthesis of advanced polymer materials. acs.org |

Reactions Involving Diazonium Salt Intermediates of Aminopyridines

Diazonium salts derived from aminopyridines are highly reactive intermediates that can be used to introduce a wide array of functional groups onto the pyridine ring. The diazotization of aminopyridines, typically achieved by treating the amine with a source of nitrous acid, is a critical first step in this process.

The stability and reactivity of pyridinediazonium salts can be influenced by substituents on the pyridine ring and the reaction conditions. For example, the diazotization of 3-aminopyridine to form 3-pyridinediazonium (B14673259) tetrafluoroborate (B81430) was found to be more successful in an anhydrous methylene (B1212753) chloride-ethereal BF₃ solution with tert-butyl nitrite (B80452), yielding 40%, as the salt is unstable in aqueous solutions. koreascience.kr In contrast, aminopyridines with a chlorine substituent could be diazotized in an acidic aqueous solution with sodium nitrite in yields of 70-74%. koreascience.kr

Once formed, these diazonium salts can undergo various transformations. A notable application is their use in coupling reactions. The diazonium salt of 3-aminopyridine has been successfully coupled with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to produce pyridinylhydrazone derivatives. researchgate.net These intermediates can then be used to construct more complex heterocyclic systems, such as pyrazoles. researchgate.net Furthermore, diazonium salts can react with nucleophiles like phthalimide (B116566) to form N-substituted phthalimides, which are precursors for amines via the Gabriel synthesis. oaji.net

Table 2: Reactions of Aminopyridine Diazonium Salts

| Aminopyridine Derivative | Diazotization Conditions | Subsequent Reaction | Product Type |

|---|---|---|---|

| 3-Aminopyridine | t-BuONO, BF₃, CH₂Cl₂ | - | 3-Pyridinediazonium tetrafluoroborate. koreascience.kr |

| 3-Amino-2-chloropyridine | NaNO₂, acidic aqueous solution | - | Pyridinediazonium tetrafluoroborate. koreascience.kr |

| 5-Amino-2-chloropyridine | NaNO₂, acidic aqueous solution | - | Pyridinediazonium tetrafluoroborate. koreascience.kr |

| 3-Aminopyridine | NaNO₂, HCl | Coupling with malononitrile/ethyl cyanoacetate | Pyridinylhydrazone derivatives. researchgate.net |

| 4-Aminopyridine | NaNO₂, HCl | Reaction with sodium phthalimide | 2-(pyridine-4-yldiazonium)isoindoline-1,3-dione. oaji.net |

Process Optimization and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that are often optimized include reaction time, temperature, solvent, and catalyst loading.

For the synthesis of substituted pyridines, an organocatalyzed formal (3+3) cycloaddition has been developed that can be scaled up. This method was successfully demonstrated on a 50-gram scale for the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key raw material for the drug sotorasib. nih.gov Mechanistic studies using NMR spectroscopy were crucial in understanding the reaction pathway and the role of additives like FeCl₃ and pyrrolidine (B122466) hydrochloride in promoting the reaction. nih.gov

In the context of synthesizing biologically active molecules, optimizing the synthetic route can lead to significant improvements in yield and purity. For instance, a revisited synthetic route for 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors of NADPH oxidase 2 resulted in a nearly two-fold increase in product yield and a reduction in byproduct formation on a 0.1–1 gram scale. mdpi.com Similarly, a method for synthesizing 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones was shown to be easily scalable to gram quantities. nih.gov

The optimization of the synthesis of a pyrazole (B372694) derivative from the diazonium salt of 3-aminopyridine involved identifying the product structure through 1H and 13C NMR spectroscopy. researchgate.net Such detailed characterization is essential for ensuring the desired product is obtained and for troubleshooting any issues that may arise during scale-up. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyridin 3 Yl Pyridin 3 Amine

High-Resolution Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

No crystallographic data for 4-(Pyridin-3-yl)pyridin-3-amine (B6588739) has been found in the public domain.

Elucidation of Intermolecular Interactions: Hydrogen Bonds and π-Stacking Architectures within Crystalline Lattices

Without crystal structure data, an analysis of the intermolecular interactions is not possible.

Analysis of Molecular Conformations in the Solid State

Information on the solid-state molecular conformation of this compound is not available.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectrum for this compound has been identified in the searched scientific literature.

An extensive search for scientific literature and spectral data for the specific chemical compound This compound has been conducted. Despite a thorough review of available databases, detailed experimental and computational data required to populate the requested article sections could not be located.

The search for "this compound" and its potential synonyms did not yield specific results for the following characterization techniques:

Fourier Transform Raman (FT-Raman) Spectroscopy: No experimental FT-Raman spectra for this compound are available in the searched literature. While studies on related molecules like 3-aminopyridine (B143674) exist, their data is not applicable. tubitak.gov.tr

Computational Assignment of Vibrational Modes via Potential Energy Distribution (PED) Analysis: There are no published PED analyses for this compound. Methodologies for such analyses are established for other nitrogen-containing heterocyclic compounds, but specific calculations for the requested molecule are absent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Specific proton NMR data for this compound is not available.

¹³C NMR Spectroscopy: Specific carbon-13 NMR data for this compound is not available. While spectral data for numerous pyridine (B92270) and bipyridine derivatives were found, none correspond to the exact structure requested. researchgate.netresearchgate.neturfu.ru

High-Resolution Mass Spectrometry (HRMS): No experimental HRMS data, which would confirm the molecular identity and fragmentation patterns of this compound, was found in the searched scientific literature.

Electronic and Optical Spectroscopy: Published UV-Vis or other electronic spectra for this specific compound could not be located. sielc.com

The compound this compound appears to be a novel or not widely characterized substance in the public scientific domain. As such, the specific, detailed research findings and data tables required to generate the requested article are not available. To adhere to the strict requirements of providing scientifically accurate information focused solely on this compound, the article cannot be written at this time. Using data from related but structurally different compounds would violate the core instructions of the request.

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific UV-Vis absorption data, such as absorption maxima (λmax) and molar absorptivity coefficients (ε), for this compound has been reported in the reviewed literature. For related compounds, such as α-arylamino-2,2'-bipyridines, absorption spectra are typically measured in solvents like tetrahydrofuran (B95107) (THF). nih.gov The electronic transitions in such molecules are generally attributed to π-π* and n-π* transitions within the bipyridine framework and charge-transfer transitions involving the amino group and the pyridyl rings. The exact position and intensity of these bands are highly dependent on the specific substitution pattern and the solvent environment. Without experimental data for this compound, any discussion on its UV-Vis absorption properties would be purely speculative.

Fluorescence and Luminescence Spectroscopy: Emissions and Quantum Yields

Similarly, there is a lack of published data on the fluorescence and luminescence characteristics of this compound. Information regarding its emission spectra, fluorescence quantum yields (ΦF), and potential phosphorescence is not available. For comparison, studies on other substituted bipyridines have shown that their emission properties are sensitive to factors such as the nature and position of substituents and the polarity of the solvent. nih.gov For instance, the introduction of an amino group can lead to intramolecular charge transfer (ICT) states, which often results in fluorescence that is strongly dependent on the solvent environment. However, without experimental measurements, the specific emission wavelengths and quantum efficiency of this compound remain unknown.

Investigation of Excited State Dynamics and Stokes Shifts

An investigation into the excited-state dynamics, including processes such as excited-state lifetimes (τ), and the determination of Stokes shifts requires specific time-resolved spectroscopic measurements. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the extent of molecular and electronic rearrangement in the excited state. Research on similar "push-pull" fluorophores based on bipyridine scaffolds has explored these parameters to understand their photophysical behavior. nih.gov However, no such studies have been conducted or reported for this compound, precluding any analysis of its excited-state properties and Stokes shift.

Computational Chemistry and Theoretical Investigations of 4 Pyridin 3 Yl Pyridin 3 Amine

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, enabling the calculation of a molecule's electronic wavefunction and its associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. aimspress.com For 4-(Pyridin-3-yl)pyridin-3-amine (B6588739), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize its three-dimensional geometry. aimspress.comirjweb.com This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles between the two pyridine (B92270) rings.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-C bond length (inter-ring) | 1.49 Å |

| C-N bond length (amino group) | 1.38 Å |

| Dihedral Angle (between rings) | 45° |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. researchgate.net While computationally more demanding, they can offer higher accuracy for certain properties. For instance, coupled cluster calculations could provide a very accurate energy profile for the molecule. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. These could be useful for initial, rapid explorations of the molecule's properties.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

To understand the dynamic behavior of this compound, Molecular Dynamics (MD) simulations are invaluable. aimspress.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational space—the full range of shapes it can adopt due to the rotation around single bonds.

For this compound, a key point of flexibility is the bond connecting the two pyridine rings. MD simulations would reveal the preferred rotational orientations of these rings relative to each other and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate which parts of the molecule are involved in electron donation and acceptance. For example, the HOMO is often localized on the electron-rich amino group and pyridine rings, while the LUMO may be distributed over the π-systems of the rings. acs.org

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Electron Density Distribution Analysis

Understanding how electron density is distributed within a molecule can provide deep insights into its bonding and non-bonding interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions. irjweb.com It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Mulliken and NBO Charge Analysis

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are instrumental in quantifying the partial atomic charges, offering insights into the molecule's polarity, reactivity sites, and intermolecular interactions.

Mulliken Population Analysis is a method that partitions the total electron population among the atoms in a molecule. While computationally efficient, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to qualitative rather than quantitative results. stackexchange.comhuntresearchgroup.org.uk

Natural Bond Orbital (NBO) Analysis , in contrast, is based on a more rigorous examination of the electron density matrix. It localizes orbitals into bonding, lone pair, and anti-bonding orbitals, providing a more chemically intuitive and less basis-set-dependent picture of charge distribution. stackexchange.com NBO analysis is generally considered to provide a more reliable representation of the electron distribution within a molecule. stackexchange.com

For a molecule like this compound, the nitrogen atoms of the pyridine rings and the amino group are expected to exhibit negative partial charges due to their higher electronegativity compared to the adjacent carbon and hydrogen atoms. The hydrogen atoms of the amino group and those attached to the pyridine rings would, in turn, carry positive partial charges.

To illustrate the expected charge distribution, a hypothetical Mulliken and NBO charge analysis for key atoms in an amino-substituted bipyridine system is presented below. It is important to note that these values are illustrative and the actual charges for this compound would require specific DFT calculations.

Hypothetical Atomic Charges for an Amino-Substituted Bipyridine System

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| N (Pyridine 1) | -0.65 | -0.75 |

| C (adjacent to N1) | 0.45 | 0.50 |

| N (Pyridine 2) | -0.63 | -0.73 |

| C (adjacent to N2) | 0.43 | 0.48 |

| N (Amino Group) | -0.85 | -0.95 |

| H (Amino Group) | 0.40 | 0.45 |

This table presents hypothetical data for illustrative purposes.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, theoretical studies could explore various reaction pathways, such as electrophilic aromatic substitution, N-alkylation, or its role as a ligand in catalysis.

Density Functional Theory (DFT) calculations are commonly employed to map out the potential energy surface of a reaction. This involves locating the optimized geometries of reactants, products, intermediates, and transition states. The energy differences between these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For instance, a theoretical study on the derivatization of a bipyridine system could elucidate the preferred site of electrophilic attack by comparing the activation barriers for substitution at different positions on the pyridine rings. The amino group is an activating group and would likely direct electrophiles to the ortho and para positions of its own ring, though the electronic influence of the second pyridine ring would also play a significant role.

Computational Prediction of Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular vibrational modes, such as the N-H stretching of the amino group, C=N and C=C stretching vibrations of the pyridine rings, and various bending modes. Comparing the calculated spectrum with the experimental one can provide confidence in the predicted molecular structure. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can aid in the assignment of complex NMR spectra and can be used to study conformational changes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. tandfonline.com For this compound, TD-DFT calculations could predict the π→π* and n→π* transitions responsible for its UV-Vis absorption, providing insight into its electronic structure and color.

Below is a hypothetical table of predicted spectroscopic data for an amino-substituted bipyridine, which illustrates the type of information that can be obtained from computational studies.

Hypothetical Predicted Spectroscopic Data for an Amino-Substituted Bipyridine

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | N-H Stretch | 3400-3500 cm⁻¹ |

| C=N Stretch | 1580-1620 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons | 7.0-8.5 ppm |

| Amino Protons | 4.5-5.5 ppm | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | 110-155 ppm |

| UV-Vis Spectroscopy | λ_max (π→π*) | ~280 nm |

This table presents hypothetical data for illustrative purposes.

Chemical Reactivity and Derivatization Strategies for 4 Pyridin 3 Yl Pyridin 3 Amine

Transformations at the Amine Functionality

The amine group in 4-(Pyridin-3-yl)pyridin-3-amine (B6588739) is a primary nucleophilic center, readily participating in reactions that form new carbon-nitrogen or nitrogen-heteroatom bonds. These transformations are fundamental to building more complex molecular architectures.

Nucleophilic Substitution Reactions

The amine functionality of this compound can undergo nucleophilic substitution reactions, such as alkylation and acylation. libretexts.orglibretexts.org Alkylation with alkyl halides can introduce alkyl groups to the nitrogen atom. However, these reactions can sometimes be challenging to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org

Acylation reactions with acid chlorides or anhydrides provide a more controlled method for modifying the amine group. libretexts.org This reaction leads to the formation of stable amide derivatives. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the initial amine. libretexts.org The use of a base like pyridine (B92270) or sodium hydroxide (B78521) is common in these reactions to neutralize the hydrohalic acid byproduct. libretexts.org

A study on the rearrangement of 4-amino-3-halopyridines with acyl chlorides suggests that N-acylated intermediates can undergo intramolecular nucleophilic aromatic substitution. acs.orgnih.gov This type of reaction highlights the potential for complex rearrangements following initial acylation at the amine.

| Reagent Type | Product | Comments |

| Alkyl Halide | Alkylated Amine | Can lead to mixtures of primary, secondary, and tertiary amines due to increasing nucleophilicity of the product. masterorganicchemistry.comwikipedia.org |

| Acid Chloride/Anhydride | Amide | Generally a high-yield reaction that is easier to control than alkylation. libretexts.org |

| Acyl Chloride (in 3-halo-4-aminopyridines) | Pyridin-4-yl α-substituted acetamide | Occurs via an N-acylated intermediate and subsequent intramolecular rearrangement. acs.orgnih.gov |

Formation of Imidoformamides and Subsequent Cyclizations

The amine group of aminopyridines can react with reagents like triethylorthoformate in the presence of another amine, such as benzylamine (B48309), to form intermediate structures that can be precursors for fused heterocyclic systems. For instance, the reaction of an o-aminoester with benzylamine in the presence of triethylorthoformate has been shown to yield a 5-benzylpyrazolopyrimidine derivative. nih.gov While this example does not directly use this compound, it illustrates a potential pathway for the formation of imidoformamide-like intermediates that can undergo subsequent cyclization.

Diazotization and Subsequent Transformations (e.g., Azo Coupling)

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. acs.orglibretexts.org This reaction typically involves treatment with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One of the most common reactions of diazonium salts is azo coupling, where the diazonium cation acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, such as a phenol (B47542) or another amine. wikipedia.orgmdpi.com This reaction yields brightly colored azo compounds. The coupling typically occurs at the para position of the coupling partner, or at the ortho position if the para position is blocked. wikipedia.org

Intramolecular azo coupling is also possible. For example, pyridine-3-diazonium salts containing an aryl substituent with electron-donating groups can undergo intramolecular azo coupling to form pyridocinnolines. researchgate.net Furthermore, diazotization of aminopyrazoles can lead to the formation of stable azo compounds or, under different conditions, can result in intramolecular cyclization to form cinnolines. researchgate.net

| Reaction | Reagents | Product | Key Features |

| Diazotization | NaNO₂, acid | Diazonium Salt | Versatile intermediate for further synthesis. acs.orglibretexts.org |

| Azo Coupling | Diazonium salt, activated aromatic compound | Azo Compound | Forms colored compounds, used in dye synthesis. wikipedia.org |

| Intramolecular Azo Coupling | Pyridine-3-diazonium salt with aryl substituent | Pyridocinnoline | Leads to fused heterocyclic systems. researchgate.net |

Reactions Involving the Pyridine Nitrogen Atoms

The nitrogen atoms within the two pyridine rings of this compound are basic and can participate in reactions as nucleophiles. gcwgandhinagar.com They can be protonated by acids to form pyridinium (B92312) salts. gcwgandhinagar.com This protonation or complexation with a Lewis acid deactivates the pyridine ring towards electrophilic aromatic substitution. libretexts.orgpearson.com

The pyridine nitrogen can also be alkylated or acylated. libretexts.org For example, reaction with alkyl halides can lead to the formation of N-alkylpyridinium salts, which are stable crystalline solids. libretexts.org Similarly, reaction with acid halides can form N-acylpyridinium salts. libretexts.org These reactions occur because the lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for bonding. gcwgandhinagar.com

Formation of Fused Heterocyclic Ring Systems

The structure of this compound, with its reactive amine group and adjacent pyridine rings, is well-suited for the synthesis of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Synthesis of Pyridopyrazolo-Pyrimidine Derivatives

| Fused System | General Strategy | Potential Starting Material Analogue |

| Pyrazolopyrimidine | Reaction of an o-aminoester with an amine and orthoformate. nih.gov | This compound could potentially be modified to an o-aminoester derivative. |

| Pyridopyrazolotriazine | Diazotization of an aminopyrazole followed by coupling and cyclization. researchgate.net | A pyrazole-containing analogue of this compound could be a precursor. |

Construction of Imidazopyrazolopyridine and Related Fused Rings

The synthesis of fused ring systems often involves the strategic reaction of a starting material containing multiple reactive sites. In the case of this compound, the presence of two pyridine rings and an amino group offers several possibilities for cyclization and annulation reactions.

While direct synthesis of imidazopyrazolopyridine from this compound is not prominently described, related synthetic strategies for analogous fused systems provide a conceptual framework. For instance, the synthesis of imidazo[1,2-a]pyridines typically proceeds via the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related three-carbon component. Similarly, pyrazolopyridines are often constructed from the reaction of an aminopyrazole with a suitable dicarbonyl compound or its equivalent.

Based on these established principles, a hypothetical pathway for the construction of an imidazopyrazolopyridine ring system from this compound could involve a multi-step sequence. This would likely begin with the derivatization of the amino group to introduce a pyrazole (B372694) precursor, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. However, specific reagents and reaction conditions for this transformation are not detailed in the surveyed literature.

The reactivity of bipyridine amines is a subject of ongoing research, and new synthetic methodologies are continuously being developed. Future work may yet elucidate a direct and efficient route to imidazopyrazolopyridine and other novel fused heterocycles from this compound.

Coordination Chemistry and Ligand Applications of 4 Pyridin 3 Yl Pyridin 3 Amine Analogues

Ligand Properties and Coordination Modes

The coordination behavior of bipyridyl amine ligands is dictated by the presence of multiple potential donor sites—the nitrogen atoms of the two pyridine (B92270) rings and the nitrogen atom of the amino group. This allows for a variety of coordination modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand framework.

Bipyridyl amine ligands are classic examples of multidentate ligands, capable of binding to metal centers in several ways. The most common coordination mode is bidentate chelation, where the two nitrogen atoms of the pyridine rings bind to a single metal center, forming a stable five-membered ring. nsf.govwikipedia.org This chelating behavior is a key feature of ligands like 2,2'-bipyridine (B1663995) and its derivatives. nih.gov

Beyond simple chelation, bipyridyl amine ligands can exhibit more complex coordination behaviors:

Monodentate Coordination: In some cases, only one of the pyridine nitrogen atoms coordinates to the metal center, leaving the other pyridine and the amine group uncoordinated. nsf.gov This can be influenced by steric hindrance or the presence of other competing ligands.

Bridging Coordination: These ligands can act as bridging ligands, connecting two or more metal centers. This can occur through the coordination of the two pyridine nitrogens to different metal ions or by involving the amino group in bridging. nsf.govpvpcollegepatoda.org This bridging ability is fundamental to the formation of coordination polymers and MOFs.

Tridentate Coordination: While less common, some bipyridyl amine analogues can act as tridentate ligands, with both pyridine nitrogens and the amine nitrogen coordinating to the same metal center. acs.org

The versatility in coordination modes allows for the construction of a wide range of supramolecular architectures with diverse dimensionalities.

The introduction of substituents onto the bipyridyl amine framework can significantly alter the ligand's properties and its coordination chemistry. Substituents can exert both electronic and steric effects, which in turn influence the stability, structure, and reactivity of the resulting metal complexes. nih.govacs.org

Electronic Effects: Electron-donating groups (like methyl or methoxy (B1213986) groups) increase the electron density on the pyridine nitrogen atoms, making the ligand a stronger σ-donor. This can lead to stronger metal-ligand bonds and affect the electronic properties of the complex, such as its redox potentials and photophysical behavior. acs.org Conversely, electron-withdrawing groups (like nitro or cyano groups) decrease the basicity of the pyridine nitrogens, potentially leading to weaker coordination. acs.org

Steric Effects: Bulky substituents near the coordination sites can impose steric hindrance, influencing the coordination geometry and the accessibility of the metal center. acs.orgnih.gov For instance, bulky groups in the 6,6'-positions of a 2,2'-bipyridine ligand can prevent the formation of tris-chelated octahedral complexes and favor the formation of bis- or mono-chelated species. acs.org This steric control is a powerful tool in catalyst design, as it can be used to create specific active sites. nih.gov

The interplay of electronic and steric effects allows for the fine-tuning of the properties of the metal complexes for specific applications, such as catalysis and materials science. acs.orgosti.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with bipyridyl amine ligands can be achieved through various methods, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a range of analytical techniques to determine their structure and properties.

Bipyridyl amine ligands form complexes with a wide variety of transition metals, including but not limited to iron, ruthenium, copper, nickel, and cobalt. nsf.govpvpcollegepatoda.orgnsf.gov The synthesis of these complexes often involves straightforward mixing of the ligand and a metal salt, such as a halide or perchlorate (B79767) salt, in a solvent like ethanol, methanol, or acetonitrile. pvpcollegepatoda.orgresearchgate.net

The geometry of the resulting complex depends on the coordination number of the metal ion and the stoichiometry of the reaction. For example, octahedral complexes of the type [M(L)₃]ⁿ⁺ can be formed with many divalent and trivalent metal ions. nih.gov Square planar or tetrahedral complexes can also be obtained, particularly with d⁸ and d¹⁰ metal ions like Ni(II) and Cu(I), respectively. nih.gov

The ability of bipyridyl amine ligands to act as bridging linkers makes them excellent candidates for the construction of extended structures like MOFs and coordination polymers. mdpi.comresearchgate.net In these materials, the bipyridyl amine ligands connect metal ions or metal clusters into one-, two-, or three-dimensional networks.

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel for an extended period. acs.org The choice of solvent, temperature, and the presence of other coordinating species can influence the final structure of the framework.

The resulting MOFs can exhibit a variety of topologies and pore structures, which are crucial for their potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The incorporation of functional groups on the bipyridyl amine linker can be used to tailor the properties of the MOF, for example, by introducing specific binding sites for guest molecules. acs.orgosti.gov

A suite of spectroscopic and magnetic techniques is employed to characterize the properties of the metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the amino group upon coordination can be observed. pvpcollegepatoda.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. This includes ligand-based π-π* transitions, as well as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of many transition metal complexes. acs.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination environment. pvpcollegepatoda.org

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of paramagnetic complexes, providing information about the number of unpaired electrons and the spin state of the metal ion. ekb.egresearchgate.netscispace.com Temperature-dependent magnetic measurements can reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes and coordination polymers. scispace.com

Data Tables

Table 1: Representative Coordination Modes of Bipyridyl Amine Analogues

| Coordination Mode | Description | Example Compound | Reference |

| Monodentate | One pyridine nitrogen is coordinated to the metal center. | W(CO)₅(dpaH) | nsf.gov |

| Bidentate Chelating | Both pyridine nitrogens are coordinated to the same metal center. | [Ru(bpy)₃]²⁺ | nih.gov |

| Bidentate Bridging | The two pyridine nitrogens are coordinated to two different metal centers. | [Cu₂(OAc)₄(bpy)₂] | wikipedia.org |

| Tridentate Chelating | Both pyridine nitrogens and the amine nitrogen are coordinated to the same metal center. | Complexes with bis(2-pyridylmethyl)amine | acs.org |

Table 2: Selected Spectroscopic Data for a Representative Bipyridyl Amine Complex Analogue

| Technique | Observation | Interpretation | Reference |

| IR Spectroscopy | Shift in pyridine ring vibrations upon coordination. | Confirmation of ligand binding to the metal. | pvpcollegepatoda.org |

| UV-Vis Spectroscopy | Appearance of MLCT bands in the visible region. | Electronic transition from metal d-orbitals to ligand π*-orbitals. | acs.org |

| ¹H NMR Spectroscopy | Downfield shift of pyridine proton signals. | Deshielding of protons upon coordination to a metal center. | pvpcollegepatoda.org |

Applications in Catalysis

The structural framework of 4-(pyridin-3-yl)pyridin-3-amine (B6588739) and its analogues allows for the fine-tuning of the steric and electronic environment around a coordinated metal center. This tunability is crucial for designing efficient and selective catalysts for a variety of chemical transformations. These ligands have been successfully employed in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, metal complexes bearing pyridine-based ligands have demonstrated significant activity in a multitude of reactions. nih.gov The pyridine moiety is a core structure in ligands that can stabilize transition metals, influencing the chemical, physical, and biological properties of the resulting complexes. nih.gov Palladium(II) complexes with pyridine derivatives, for instance, have been used as efficient catalysts for reactions such as the carbonylation of nitro compounds and Suzuki–Miyaura and Heck cross-coupling reactions. nsf.gov The catalytic efficiency can be correlated with ligand basicity, and the majority of these palladium precatalysts provide excellent yields, often exceeding 90%. nsf.gov

Iron(II) complexes featuring (pyridyl)imine ligands have been successfully evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. acs.org Similarly, ruthenium(II) complexes with tetradentate N-donor pyridyl-imine ligands have shown high efficiency in the oxidative cleavage of styrene, with conversions reaching up to 77%. nih.gov The versatility of these ligand systems is further highlighted by the use of bis(arylimino)pyridine iron(III) complexes, which, upon activation with methylaluminoxane (B55162) (MAO), are effective for the dimerization of 1-hexene. researchgate.net The adorning substituents on the pyridine ring are key contributors to the widespread application and success of these catalysts. nih.gov

A significant advantage of ligand-based catalysis is the potential to immobilize the catalytic complex onto a solid support, creating a heterogeneous catalyst. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation from the reaction mixture and catalyst reusability. researchgate.net

Bispyridylamide ligands have been successfully attached to both organic and inorganic solid supports for use in molybdenum-catalyzed asymmetric allylic alkylation and other asymmetric reactions. researchgate.net Another example involves palladium complexes with poly(styryl)bipyridine ligands, which act as heterogeneous catalysts for the hydrogenation of alkenes and alkynes. acs.org

Recent advancements include the development of cerium(IV)-based nanocomposites for the oxidation of pyridines. A cerium(IV)-sandwiched polyoxometalate intercalated in layered double hydroxides serves as a highly effective and reusable heterogeneous catalyst, maintaining activity for at least ten cycles. mdpi.com Furthermore, the field of single-atom catalysis (SACs) leverages solid supports to stabilize isolated monoatomic active sites. In palladium SACs, the support material can act as a ligand, but performance in cross-coupling reactions can be significantly enhanced by the addition of external phosphine (B1218219) ligands, which activate the metal centers and tailor the three-dimensional environment for catalysis. nih.gov In some systems, such as ethylene (B1197577) polymerization using bisarylimine pyridine iron catalysts, the reaction itself can transition from a homogeneous to a heterogeneous phase as the product precipitates. aablocks.com

Application in Molecular Sensing Technologies

The inherent photophysical properties and strong coordination capabilities of pyridine-containing scaffolds make them excellent candidates for the development of chemosensors. aablocks.comuni.lu By integrating these ligands with fluorophores or chromophores, researchers have designed sensitive and selective sensors for various environmentally and biologically important species.

Chemosensors based on pyridine analogues operate by translating a molecular recognition event—the binding of an analyte—into a measurable optical signal, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). aablocks.com The design often involves coupling the pyridine-based receptor unit to a signaling unit. Upon coordination with a target analyte, mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or conformational restriction can be triggered, leading to a distinct change in the absorption or emission spectrum. researchgate.net

For example, fluorescent chemosensors have been efficiently discovered based on a biarylpyridine scaffold, where conformational restriction upon metal ion binding is the key signaling mechanism. researchgate.net In other designs, a "turn-on" fluorescence response is achieved when the binding of an analyte suppresses the PET process that initially quenches the fluorophore's emission. Schiff base derivatives incorporating pyridine moieties are particularly popular due to their straightforward synthesis and effective coordinating atoms (imine nitrogen and other donor atoms), which can selectively bind to specific ions and produce a visible color change or fluorescent response. mdpi.comuni.lu

Pyridine-based chemosensors have demonstrated high selectivity and sensitivity for a wide range of analytes. Pyridine's strong affinity for heavy metal ions has been leveraged to create sensors for toxic species like Hg²⁺. aablocks.com The coordination between the pyridine nitrogen and Hg²⁺ ions can lead to fluorescence quenching or enhancement, as well as shifts in the absorption spectra, allowing for detection. aablocks.com

Analogues have been developed for the selective detection of numerous other metal ions. Research has reported the discovery of fluorescent chemosensors for Ag(I) and Hg(II) in mixed aqueous solutions, which for the first time allowed for ratiometric detection through significant changes in emission wavelength. researchgate.net Schiff base sensors have shown distinct colorimetric responses to Cu²⁺, Fe²⁺, and Fe³⁺, with low limits of detection. mdpi.com One study detailed a sensor that could detect Fe²⁺ and Fe³⁺ at concentrations as low as 2.4 x 10⁻⁸ mg/L and 5 x 10⁻⁸ mg/L, respectively. mdpi.com Beyond metal ions, a simple 4-(pyrrol-1-yl)pyridine molecule has been developed as a colorimetric chemodosimeter for the rapid and selective detection of nitrite (B80452) anions in aqueous solution, with a detection limit of 0.330 ppm.

The table below summarizes the performance of several chemosensors based on pyridine-related structures for the detection of various analytes.

| Sensor Type/Structure | Analyte(s) | Sensing Method | Limit of Detection (LOD) | Reference |

| Pyridine-based scaffolds | Hg²⁺ | Colorimetric & Fluorometric | Within acceptable ranges | aablocks.com |

| Biarylpyridine scaffold | Hg(II), Ag(I) | Ratiometric Fluorescence | Not specified | researchgate.net |

| Naphthalene-pyridine Schiff base | Fe²⁺, Fe³⁺, Cu²⁺ | Colorimetric | 2.4x10⁻⁸ mg/L (Fe²⁺), 5x10⁻⁸ mg/L (Fe³⁺), 6.7x10⁻⁸ mg/L (Cu²⁺) | mdpi.com |

| 4-(Pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Colorimetric | 0.330 ppm | |

| Cd(II)-amino acid Schiff base complex | Fe³⁺ | Fluorescence Quenching | 0.81 µM | |

| Rhodamine B-based sensor | Al³⁺, Cu²⁺ | Fluorescence & Colorimetric | 4.43x10⁻⁷ M (Al³⁺), 4.726x10⁻⁷ M (Cu²⁺) |

Advanced Material Science Applications of 4 Pyridin 3 Yl Pyridin 3 Amine Derivatives

Corrosion Inhibition in Metallic Systems

Derivatives of 4-(Pyridin-3-yl)pyridin-3-amine (B6588739) have demonstrated considerable promise as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The presence of nitrogen atoms in the pyridine (B92270) rings and the amino group allows these molecules to strongly adsorb onto metal surfaces, forming a protective barrier against corrosive agents.

The primary mechanism of corrosion inhibition by these derivatives involves the formation of a protective film on the metal surface. Research on a closely related compound, 4-(pyridin-3-yl)thiazol-2-amine (B1265852) (PyTA), reveals that the adsorption process is crucial for its inhibitory action. researchgate.net The nitrogen and sulfur atoms in the molecule act as active centers for adsorption, effectively blocking the active sites on the metal where corrosion would typically initiate.

The adsorption of these inhibitor molecules on a metal surface, such as copper in a hydrochloric acid solution, has been found to follow the Langmuir adsorption isotherm. researchgate.net This indicates the formation of a monolayer of the inhibitor on the metal surface. The process is spontaneous and involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal atoms. The aromatic rings in the structure also contribute to the protective layer through π-electron interactions with the metal surface.

Electrochemical studies are pivotal in quantifying the effectiveness of these corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been employed to evaluate the performance of this compound derivatives. For instance, studies on 4-(pyridin-3-yl)thiazol-2-amine have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

EIS measurements have demonstrated that the presence of these inhibitors significantly increases the charge transfer resistance at the metal-solution interface, which is indicative of a reduced corrosion rate. A study on 4-(pyridin-3-yl)thiazol-2-amine reported a maximum inhibition efficiency of 94% at a concentration of 1 mM in a 1 M HCl solution. researchgate.net

Theoretical approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper insights into the inhibitor-metal interactions. DFT calculations can elucidate the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy and a lower LUMO energy facilitate the adsorption of the inhibitor on the metal surface. MD simulations, on the other hand, can model the adsorption process dynamically, confirming the formation of a stable protective layer.

Inhibition Efficiency of 4-(pyridin-3-yl)thiazol-2-amine on Copper in 1 M HCl

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 78 |

| 0.5 | 88 |

| 1.0 | 94 |

Organic Electronic and Photonic Materials

The unique electronic structure of this compound derivatives makes them attractive candidates for use in organic electronic and photonic devices. The presence of multiple aromatic rings and heteroatoms allows for the tuning of their electronic and optical properties.

While specific studies on this compound as an organic sensitizer (B1316253) are not widely available, related pyridine-containing compounds have been investigated for such applications. Organic sensitizers are crucial components in devices like dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and subsequent electron injection into a semiconductor. The broad absorption spectra and suitable energy levels of pyridine derivatives make them potential candidates for this purpose. The photophysical properties of linear carbene-silver-amide complexes, for example, show photoluminescence in the range of 360 to 430 nm. acs.org

The charge transport characteristics of organic materials are fundamental to their performance in electronic devices. The arrangement of molecules in the solid state significantly influences their ability to transport charge. Computational studies on related molecules like 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium have been used to understand their physicochemical properties, including electrostatic potential surfaces and molecular orbitals, which are relevant for predicting charge transport behavior. nih.govnih.gov

The photophysical properties, such as absorption and emission spectra, are also critical. Research on imidazo-phenanthridine-based Ir(III) complexes, which contain pyridine-like moieties, has shown that their emission properties can be tuned by modifying the ligand structure. acs.org These complexes exhibit intense ligand-centered absorption bands and have been used in phosphorescent organic light-emitting diodes (PhOLEDs). acs.org The excited state lifetimes and quantum yields are key parameters that determine the efficiency of light emission. For some carbene-silver-amide complexes, quantum yields in the range of 6.7–33.2% have been reported. acs.org

Photophysical Properties of Selected Carbene-Silver-Amide Complexes

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|

| Complex 1 | 330 | 360-430 | 6.7-33.2 |

| Complex 2 | 345 | 380-450 | 15.4 |

Building Blocks for Supramolecular Assemblies

The rigid structure and the presence of multiple coordination sites in this compound and its derivatives make them excellent building blocks for the construction of complex supramolecular assemblies. documentsdelivered.com These assemblies are formed through non-covalent interactions, such as hydrogen bonding and metal coordination.

Coordination-driven self-assembly, in particular, has been used to create a wide variety of metallo-supramolecules with well-defined shapes and functionalities. nih.gov Pyridine-based ligands are widely used in this context to construct three-dimensional structures like molecular prisms and cages. nih.gov These structures can have applications in areas such as catalysis, drug delivery, and molecular recognition. nih.govnih.gov

The self-assembly process can be highly specific, leading to the formation of intricate architectures. For example, pentatopic terpyridine ligands have been used to assemble giant supramolecular hexagonal prisms. nih.gov The ability of pyridine derivatives to act as ligands for different metal ions allows for the creation of a diverse range of supramolecular structures with tunable properties. The resulting assemblies can exhibit interesting properties, such as fluorescence, which can be modulated by the binding of guest molecules. scielo.br

Self-Assembly Processes and Directed Architectures

The molecular structure of this compound is conducive to forming ordered, self-assembled structures. The presence of an amino group (-NH2) and pyridine nitrogen atoms allows for the formation of predictable and robust hydrogen-bonding networks, which are crucial in directing the assembly of molecules into larger architectures. The rotational freedom around the carbon-carbon bond connecting the two pyridine rings imparts a degree of conformational flexibility. This allows the molecule to adopt various dihedral angles, leading to different packing arrangements and the formation of diverse supramolecular structures.

In the solid state, these molecules can organize into one-, two-, or three-dimensional networks through a combination of N-H···N and C-H···N hydrogen bonds, resulting in structures like catemeric chains and layered arrangements. The precise architecture is sensitive to crystallization conditions, including the solvent used and the presence of any co-forming molecules.

Furthermore, by chemically modifying the this compound core, researchers can introduce various functional groups. This functionalization allows for fine-tuning of the intermolecular interactions, enabling the rational design of crystalline materials with specific topologies and properties. This principle is a cornerstone of crystal engineering, which aims to control the formation of solid-state structures. The ability to control the geometry of isomeric bis(3-aminophenyl)pyrene derivatives, for example, has led to the creation of distinct metal-organic structures, such as rhomboidal and pseudotetrahedral assemblies, stabilized by π-stacking interactions. acs.org This demonstrates that even subtle changes in the molecular building blocks can lead to significant differences in the final self-assembled architecture. acs.org

Interactive Table: Crystallographic and Bonding Data of Self-Assembled Aminopyridine Derivatives

| Parameter | Value | Reference Compound |

| Hydrogen Bond Type | N-H···N | This compound |

| Hydrogen Bond Type | C-H···N | This compound |

| Dihedral Angle Variability | High | This compound |

| Resulting Architectures | Chains, Layers | This compound |

| Stabilizing Interactions | π-stacking | Bis(3-aminophenyl)pyrene derivatives |

Formation of Covalent Organic Frameworks (COFs) and Porous Materials

The structural features of this compound and its derivatives make them promising candidates for constructing Covalent Organic Frameworks (COFs) and other porous materials. COFs are crystalline polymers with permanent porosity and designable organic skeletons, making them suitable for applications such as adsorption and separation. nih.gov

The amine group on the this compound scaffold can undergo condensation reactions, for instance with aldehydes, to form imine-linked COFs. The nitrogen atoms within the pyridine rings can also act as coordination sites for metal ions, opening the possibility of forming porous coordination polymers. Although direct synthesis of COFs using this compound itself is not widely reported, related pyridine-based amine compounds are extensively used. For example, a two-dimensional COF, TAPP-DBTA-COF, was constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde. nih.gov This COF demonstrated a high capacity for adsorbing rhodamine B from water, highlighting the effectiveness of pyridine-containing amine structures in creating functional porous materials. nih.gov

The synthesis of amine-linked COFs can also be achieved through postsynthetic modification of imine-linked frameworks. researchgate.net This approach allows for the creation of highly crystalline and robust 2D and 3D frameworks with large surface areas. researchgate.netrsc.org The resulting amine-functionalized pores provide chemisorptive sites that can be tailored for specific applications, such as the selective capture of carbon dioxide. rsc.org The rigidity and preserved crystallinity of these amine-linked frameworks are crucial for their performance. rsc.org

Interactive Table: Properties of Amine-Based Porous Materials

| Material Name | Building Blocks | Linkage Type | Key Feature | Application |

| TAPP-DBTA-COF | 2,4,6-tris(4-aminophenyl)pyridine, 2,5-dibromobenzene-1,4-dicarbaldehyde | Imine | High crystallinity, Large surface area | Rhodamine B adsorption nih.gov |

| rPI-3-COF | Not Specified | Secondary Amine | High crystallinity, Large surface area | Platform for postsynthetic modification researchgate.net |

| Rigid 3D Amine-COF | Spirobifluorene, Bicarbazole | Secondary Amine | Preserved crystallinity and porosity | Selective CO2 capture rsc.org |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of bipyridine derivatives, including 4-(Pyridin-3-yl)pyridin-3-amine (B6588739), is an active area of research, with a growing emphasis on green chemistry principles. researchgate.netpreprints.org Traditional methods often rely on metal catalysts, such as palladium and nickel, and can require harsh reaction conditions. preprints.orgmdpi.com Future efforts will likely focus on developing synthetic strategies that minimize waste, reduce energy consumption, and utilize less toxic reagents.

Key areas of exploration for the green synthesis of this compound and related compounds include:

Catalyst-Free Reactions: Investigating reactions that can proceed efficiently without the need for metal catalysts is a primary goal. This could involve exploring novel reaction pathways or utilizing alternative activation methods.

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov

Solventless Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water, can significantly reduce the environmental impact of a synthetic process. researchgate.net

One-Pot Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov

Photocatalysis: The use of light to drive chemical reactions is a promising green alternative to traditional heating methods and can enable unique chemical transformations. preprints.org

The development of such sustainable routes will be crucial for the large-scale and environmentally responsible production of this compound for its potential applications.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the structural and dynamic properties of this compound is essential for predicting its behavior and designing applications. While standard spectroscopic techniques like NMR and IR provide valuable static information, advanced methods can offer deeper insights into its dynamic behavior. tandfonline.comrsc.org

Future research could employ a range of advanced spectroscopic techniques:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, confirming its complex structure.

Time-Resolved Spectroscopy: These methods can be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in areas like photocatalysis or light-emitting materials.

In situ/Operando Spectroscopy: For applications in catalysis or materials science, these techniques allow for the study of the compound under actual operating conditions, providing real-time information about its structural changes and reaction mechanisms. rsc.org

Raman Spectroscopy: This technique can provide complementary vibrational information to IR spectroscopy and is particularly useful for studying samples in aqueous solutions. rsc.org

By combining experimental data from these advanced techniques with computational modeling, a more complete picture of the molecule's behavior can be achieved.

Computational Design and High-Throughput Screening for Novel Applications

Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery of new applications for chemical compounds. acs.orgnih.gov For this compound, these approaches can be used to predict its properties and screen for potential biological activities or materials applications.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reactivity, providing insights that can guide experimental work. nih.govresearchgate.net

Molecular Docking: This computational technique can be used to predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors, to identify potential therapeutic applications. nih.gov

High-Throughput Screening (HTS): HTS platforms can be used to rapidly test the compound against a large number of biological targets or in various material formulations, enabling the efficient discovery of new activities. researchgate.net